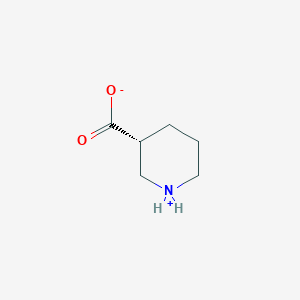

(3R)-piperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-nipecotic acid zwitterion is the zwitterion resulting from the transfer of a proton from the carboxylic acid group to the amino group of (R)-nipecotic acid. It is a tautomer of a (R)-nipecotic acid.

科学的研究の応用

Stereospecific Microbial Reduction

Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to (3R)-piperidine-3-carboxylate, has shown significant results. Specifically, Candida parapsilosis SC16347 and Pichia methanolica SC16415 have been effective in producing ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities (Guo et al., 2006).

Structural and Spectroscopic Studies

(3R)-piperidine-3-carboxylate has been characterized through single-crystal X-ray analysis, FTIR, and NMR spectroscopies, revealing insights into its structure and conformation. This compound forms diastereomeric complexes with tartaric acid, indicating potential for diverse applications (Bartoszak-Adamska et al., 2011).

Branched Iminosugars Synthesis

Synthesis of branched iminosugars, including (3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid from carbohydrate lactones, demonstrates the potential of (3R)-piperidine-3-carboxylate derivatives in pharmaceutical applications. One such compound showed specific inhibition of α-d-glucosidase (Simone et al., 2012).

Vibrational Spectra Analysis

The study of vibrational spectra of piperidine-3-carboxylic acid, a molecule similar to (3R)-piperidine-3-carboxylate, has been carried out using FT-IR and Raman spectroscopy. This research offers a deeper understanding of the molecular structure and potential applications in various fields (Yurdakul et al., 2014).

Crystallographic and Computational Analysis

Crystallographic and computational studies of complexes formed by (3R)-piperidine-3-carboxylate with other compounds, such as salicylic acid, provide insights into its molecular interactions and potential applications in material science and chemistry (Bartoszak-Adamska et al., 2009).

Molecular Interaction Studies

The formation of hydrogen-bonded complexes between (3R)-piperidine-3-carboxylate and other molecules, such as dichloro-4-nitrophenol, has been studied, revealing details about its molecular interactions. These findings contribute to the understanding of (3R)-piperidine-3-carboxylate's behavior in various chemical environments (Anioła et al., 2016).

Synthesis from Industrial Waste

Innovative synthesis of chiral bicyclic 3-hydroxypiperidines from (3R)-piperidine-3-carboxylate derivatives highlights the compound's utility in creating value-added products from industrial waste (Wilken et al., 1997).

特性

製品名 |

(3R)-piperidine-3-carboxylate |

|---|---|

分子量 |

129.2 |

IUPAC名 |

(3R)-piperidin-1-ium-3-carboxylate |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |

SMILES |

C1CC(C[NH2+]C1)C(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。